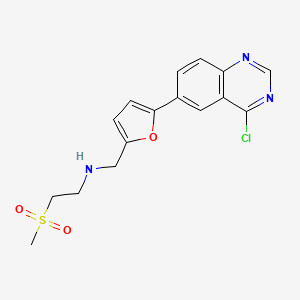

n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine

Cat. No. B8795779

M. Wt: 365.8 g/mol

InChI Key: NNFXKOFDUQPZJJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08853396B2

Procedure details

In a 4-neck glass flask provided with a mechanical stirrer, condenser and thermometer, the entirety having been previously dried, 63.8 g of 6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl] quinazoline-4-ol of formula (VI) (0.184 moles), 33.7 g (20.1 mL) of phosphoryl oxychloride (POCl3; 0.220 moles) and 150 mL of toluene were introduced, under nitrogen. Stirring was carried out at ambient temperature for 10 minutes then 22.3 g (30.7 mL) of triethylamine (0.220 moles) was dosed, maintaining the T below 30° C. After introduction heating was carried out at 75° C. for 3 hours. The reaction was controlled by means of TLC using the Hexane/Ethyl acetate mixture (4:6) as eluent. Cooling was carried out at 0° C. and stirring was carried out for an hour at such temperature. The suspension was filtered washing the solid with 100 mL of toluene. The product was dried at 50° C. for 7-8 hours under vacuum. 63.8 g of product was added with a molar yield equivalent to 95%.

Quantity

63.8 g

Type

reactant

Reaction Step One

Name

phosphoryl oxychloride

Quantity

20.1 mL

Type

reactant

Reaction Step One

Name

Hexane Ethyl acetate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[C:16]3[C:21](=[CH:22][CH:23]=2)[N:20]=[CH:19][N:18]=[C:17]3O)=[CH:11][CH:10]=1)(=[O:4])=[O:3].P(Cl)(Cl)(O[Cl:28])=O.C1(C)C=CC=CC=1.C(N(CC)CC)C>CCCCCC.C(OCC)(=O)C>[Cl:28][C:17]1[C:16]2[C:21](=[CH:22][CH:23]=[C:14]([C:12]3[O:13][C:9]([CH2:8][NH:7][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][CH:11]=3)[CH:15]=2)[N:20]=[CH:19][N:18]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

63.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O

|

|

Name

|

|

|

Quantity

|

0.184 mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O

|

|

Name

|

phosphoryl oxychloride

|

|

Quantity

|

20.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OCl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

30.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

Hexane Ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC.C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 4-neck glass flask provided with a mechanical stirrer, condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, the entirety having been previously dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the T below 30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After introduction heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was carried out at 75° C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was carried out for an hour at such temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the solid with 100 mL of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried at 50° C. for 7-8 hours under vacuum

|

|

Duration

|

7.5 (± 0.5) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

63.8 g of product was added with a molar yield equivalent to 95%

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)CNCCS(=O)(=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |